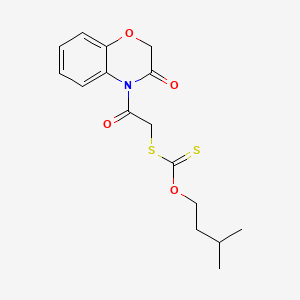

Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester

Description

This compound is a carbonodithioic acid derivative featuring a benzoxazinone heterocycle and branched ester substituents. Its structure includes:

- Carbonodithioic acid core: A central carbon atom bonded to two sulfur atoms, forming a dithiocarbonate group.

- S-substituent: A 2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl group, which introduces a benzoxazinone moiety. Benzoxazinones are known for their roles in pharmaceuticals and agrochemicals due to their bioactivity .

- O-substituent: A 3-methylbutyl (isoamyl) ester group, contributing to lipophilicity and steric bulk.

The combination of a heterocyclic benzoxazinone and a branched alkyl ester distinguishes this compound from simpler carbonodithioic acid esters.

Properties

CAS No. |

90619-17-3 |

|---|---|

Molecular Formula |

C16H19NO4S2 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

O-(3-methylbutyl) [2-oxo-2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]sulfanylmethanethioate |

InChI |

InChI=1S/C16H19NO4S2/c1-11(2)7-8-20-16(22)23-10-15(19)17-12-5-3-4-6-13(12)21-9-14(17)18/h3-6,11H,7-10H2,1-2H3 |

InChI Key |

JXEYFWZIYNTERZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=S)SCC(=O)N1C(=O)COC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester

General Synthetic Strategy

The preparation of this compound typically involves the formation of a carbonodithioic acid ester derivative where the sulfur atom is linked to a substituted 2-oxoethyl benzoxazinone moiety, and the oxygen atom is esterified with a 3-methylbutyl group.

The synthetic route can be broken down into key steps:

- Step 1: Synthesis of the benzoxazinone intermediate, specifically 2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetyl derivatives.

- Step 2: Introduction of the carbonodithioic acid moiety through sulfur-carbon bond formation.

- Step 3: Esterification of the carbonodithioic acid intermediate with 3-methylbutanol to form the O-(3-methylbutyl) ester.

Detailed Synthetic Route

Synthesis of the Benzoxazinone Intermediate

The benzoxazinone nucleus is generally prepared by cyclization of anthranilic acid derivatives with appropriate acylating agents. For the 2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetyl fragment, the common approach involves:

- Reacting anthranilic acid derivatives with chloroacetyl chloride or similar reagents under controlled conditions to form the 1,4-benzoxazin-4-one ring system bearing a 2-oxoethyl substituent.

Formation of the Carbonodithioic Acid Intermediate

The carbonodithioic acid moiety (also known as dithiocarbonic acid) is introduced by reaction of the benzoxazinone acetyl intermediate with carbon disulfide (CS2) in the presence of a base (e.g., sodium hydride or potassium tert-butoxide). This step typically proceeds via nucleophilic attack on CS2 to form the dithiocarboxylate intermediate.

- The intermediate is then alkylated with the appropriate alkyl halide (in this case, 3-methylbutyl bromide or chloride) to form the O-alkyl ester of the carbonodithioic acid.

Esterification with 3-Methylbutyl Alcohol

Alternatively, the carbonodithioic acid intermediate can be directly esterified with 3-methylbutanol under acidic or catalytic conditions to yield the final ester product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoxazinone formation | Anthranilic acid + chloroacetyl chloride | 0–5 °C to RT | 2–4 hours | 70–85 | Controlled addition, inert atmosphere |

| Carbonodithioic acid formation | Benzoxazinone acetyl + CS2 + base | 0–25 °C | 1–3 hours | 60–75 | Use dry solvents, inert atmosphere |

| Alkylation/Esterification | Carbonodithioic acid intermediate + 3-methylbutyl halide or alcohol + acid catalyst | Reflux (60–110 °C) | 4–8 hours | 65–80 | Removal of water to shift equilibrium |

Analytical Characterization

The synthesized compound is typically characterized by:

- NMR Spectroscopy (1H and 13C): To confirm the benzoxazinone ring and ester moieties.

- Mass Spectrometry (MS): To verify molecular weight (expected m/z = 353.5).

- Infrared Spectroscopy (IR): To detect characteristic carbonyl (C=O) and thiocarbonyl (C=S) stretches.

- Elemental Analysis: To confirm molecular formula C16H19NO4S2.

- Melting Point Determination: Usually around 285 °C (flash point data available).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbonodithioic acid moiety.

Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Substitution: The ester and benzoxazinone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoxazinone or ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Carbonodithioic acid derivatives have been studied for their potential therapeutic effects. The benzoxazine moiety is known for its biological activity, including anti-inflammatory and anticancer properties. Research indicates that compounds similar to Carbonodithioic acid can inhibit specific enzymes linked to cancer progression and inflammation pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of benzoxazine derivatives. It was found that modifications to the side chains significantly enhanced cytotoxicity against various cancer cell lines. Carbonodithioic acid's structure suggests it may exhibit similar properties due to its functional groups that can interact with biological targets.

Agricultural Applications

The compound's potential as a pesticide or herbicide is another area of interest. Its ability to interact with plant systems can be harnessed to develop new agrochemicals that are both effective and environmentally friendly.

Case Study: Herbicidal Activity

Research published in Pest Management Science explored the herbicidal effects of carbonodithioic acid derivatives on common agricultural weeds. The findings indicated that specific formulations could effectively inhibit weed growth while minimizing harm to crops, showcasing the compound's utility in sustainable agriculture.

Material Science

In material science, Carbonodithioic acid derivatives are being investigated for their use in creating advanced materials such as polymers and coatings. The unique chemical structure allows for the development of materials with enhanced durability and resistance to environmental degradation.

Case Study: Polymer Development

A recent study highlighted the synthesis of polymers incorporating Carbonodithioic acid derivatives. These polymers exhibited improved mechanical properties and thermal stability compared to traditional materials, indicating their potential use in high-performance applications.

Mechanism of Action

The mechanism of action of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester involves its interaction with molecular targets such as enzymes or receptors. The benzoxazinone ring and carbonodithioic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. The ester linkage may also play a role in the compound’s bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

*Estimated based on substituent contributions. †Range depends on aryl group.

Key Observations:

Heterocyclic Moieties: The target compound’s benzoxazinone group (a fused benzene and oxazinone ring) contrasts with the benzothiazine in . Benzothiazines exhibit antidepressant activity, while benzoxazinones are linked to herbicidal and antimicrobial properties . The keto group in both heterocycles enhances electrophilicity, enabling nucleophilic reactions or hydrogen bonding in biological systems.

The S-(2-oxoethyl-benzoxazinone) substituent introduces steric hindrance and hydrogen-bonding capacity, unlike the simpler S-methyl group in .

Synthesis Pathways :

- The target compound likely requires multi-step synthesis, including:

- Formation of the benzoxazinone core via cyclization (e.g., Friedel-Crafts acylation as in ).

- Thioesterification or nucleophilic substitution to attach the dithiocarbonate groups. In contrast, is synthesized via direct esterification of carbonodithioic acid with methanol.

Table 2: Hypothetical Property Comparison*

*Based on structural inferences; experimental data unavailable in provided evidence.

Key Findings:

- The target compound’s low water solubility and high LogP suggest suitability for lipid-rich environments, such as cell membranes or hydrophobic formulations.

- The carboxylic acid in improves solubility but may limit bioavailability in non-polar media.

- The simplicity of confers higher volatility, making it less stable under heating.

Biological Activity

Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The compound belongs to the class of benzoxazines, which are known for their diverse biological activities. The structural formula can be represented as follows:

This indicates the presence of functional groups that may contribute to its biological properties.

Synthesis

The synthesis of Carbonodithioic acid esters typically involves the reaction of carbonodithioic acid with alcohols or phenolic compounds. A recent study demonstrated a method for synthesizing similar benzoxazine derivatives using a ligand-free copper-catalyzed cascade reaction, which could be adapted for the synthesis of this compound .

Antioxidant Activity

Benzoxazine derivatives have been reported to exhibit significant antioxidant properties. In vitro assays have shown that compounds similar to Carbonodithioic acid can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Antitumor Effects

Research has indicated that certain benzoxazine derivatives possess antitumor activity. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including prostate cancer (PC-3) and leukemia (K562) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Case Studies

- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of various benzoxazine derivatives using DPPH and ABTS assays. The results indicated that these compounds could significantly reduce oxidative stress markers in cell cultures .

- Antitumor Activity Assessment : Another investigation focused on the cytotoxic effects of benzoxazine derivatives against K562 cells. The study found that specific modifications in the structure enhanced the antitumor efficacy, suggesting potential pathways for drug development .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Carbonodithioic acid derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves Michael-type additions or Friedel-Crafts acylation (as seen in analogous benzoxazinone derivatives) . Key parameters include solvent polarity (e.g., THF vs. DMF), temperature control (60–80°C for acylations), and stoichiometric ratios of thioglycolic acid intermediates. Purity can be enhanced via recrystallization using ethyl acetate/hexane mixtures, monitored by HPLC with UV detection (λ = 254 nm) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substitution patterns (e.g., benzoxazinone ring protons at δ 6.8–7.2 ppm) and LC-MS for molecular ion verification (e.g., [M+H]+ at m/z ~450). X-ray crystallography, as applied to related 3-oxo-benzothiazine analogs, resolves stereochemical ambiguities in the oxoethyl ester moiety .

Q. What stability challenges arise during storage, and how are they mitigated?

- Methodological Answer : The compound’s thioester linkage is prone to hydrolysis under acidic or alkaline conditions. Stability studies recommend storage at –20°C in anhydrous DMSO or under nitrogen atmosphere. Accelerated degradation tests (40°C/75% RH for 14 days) combined with TLC monitoring can identify decomposition products .

Advanced Research Questions

Q. How do electronic effects in the benzoxazinone ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals electron-withdrawing groups (e.g., –Cl at position 6) increase electrophilicity at the oxoethyl sulfur, enhancing nucleophilic attack rates. Experimental validation via kinetic studies (UV-Vis monitoring at 300 nm) correlates Hammett σ values with reaction rates .

Q. What strategies resolve enantiomeric mixtures formed during synthesis of related Carbonodithioic acid esters?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers. For example, YfaU aldolase generates S-enantiomers with >95% ee, as demonstrated in analogous 3-hydroxycarboxylate syntheses .

Q. How can computational tools predict biological activity against neurodegenerative targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using PDB structures (e.g., acetylcholinesterase 4EY7) identifies key interactions: the benzoxazinone ring’s oxo group forms hydrogen bonds with Ser203, while the 3-methylbutyl ester enhances lipophilicity (logP ~3.5). MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Data Contradiction Analysis

Q. Discrepancies in reported bioactivity of benzoxazinone derivatives: How to reconcile conflicting results?

- Methodological Answer : Variability often stems from assay conditions (e.g., serum-free vs. serum-containing media affecting compound solubility). Meta-analysis of IC₅₀ values (e.g., for MAO-B inhibition) requires normalization to control for cell line (SH-SY5Y vs. PC12) and incubation time (24h vs. 48h). Orthogonal assays (e.g., fluorogenic substrates vs. radiometric) validate target engagement .

Experimental Design Considerations

Q. Designing a kinetic study to probe thioesterase-mediated degradation: What controls are critical?

- Methodological Answer : Include negative controls (heat-inactivated enzymes) and positive controls (known substrates like S-methyl thioacetate). Use stopped-flow UV spectroscopy (240–300 nm) to track cleavage rates. Buffer systems (pH 7.4 PBS vs. Tris-HCl) must account for ionic strength effects on enzyme activity .

Application-Oriented Questions

Q. How can this compound serve as a precursor in green chemistry applications?

- Methodological Answer : The 3-methylbutyl ester’s volatility enables its use in solvent-free mechanochemical syntheses. Ball-milling with K₂CO₃ promotes C–S bond formation in heterocycles, reducing waste (E-factor < 2). Lifecycle assessment (LCA) tools quantify environmental benefits vs. traditional routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.